Ethyl 4-chloroquinazoline-7-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-chloroquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-3-4-8-9(5-7)13-6-14-10(8)12/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZVIRNHCASCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloroquinazoline-7-carboxylate typically involves the reaction of 4-chloroquinazoline with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
The process may be optimized for higher yields and purity, and the product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted quinazoline derivatives.
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Hydrolysis: 4-chloroquinazoline-7-carboxylic acid.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Ethyl 4-chloroquinazoline-7-carboxylate is primarily utilized as an intermediate in the development of pharmaceutical compounds. Its derivatives have shown potential as:
- Anticancer Agents : Numerous studies have indicated that quinazoline derivatives exhibit significant antiproliferative activities against various cancer cell lines, including HepG2 (liver), PC3 (prostate), and MCF-7 (breast) cells . For instance, derivatives synthesized from this compound have been tested for their efficacy in inhibiting cell proliferation, with some showing IC50 values as low as 20.71 μM against MCF-7 cells, indicating strong anticancer potential .
- Antiviral and Antibacterial Agents : The compound's structure allows it to act as a precursor for the synthesis of antiviral and antibacterial agents. Research has highlighted its potential in developing new drugs targeting viral infections and bacterial growth .
2. Biological Studies
The compound is employed in biological research to elucidate the mechanisms of action of quinazoline derivatives. Studies have demonstrated that these compounds can modulate enzyme activity and receptor interactions, impacting various biological pathways . For example, they may inhibit specific signaling pathways involved in cancer progression, such as the EGFR pathway .
3. Chemical Synthesis
In synthetic organic chemistry, this compound serves as a building block for creating more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows chemists to modify its structure and develop novel compounds with desired properties.
Case Studies
Antiproliferative Studies
Research has focused on evaluating the antiproliferative effects of this compound derivatives across multiple cancer cell lines. A notable study demonstrated that certain derivatives significantly reduced cell viability through mechanisms involving ROS generation and apoptosis induction . The findings suggest that these compounds can effectively target cancer cells while sparing normal cells.
Mechanistic Insights
Further investigations into the mechanism of action revealed that some derivatives interact with specific proteins involved in cancer progression. For instance, one compound was shown to inhibit EGFR signaling, leading to reduced proliferation in MCF-7 cells through ROS-mediated apoptosis . This highlights the potential for developing targeted therapies based on this compound's derivatives.
Mechanism of Action
The mechanism of action of Ethyl 4-chloroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Key Observations:
- Substituent Position: The placement of chlorine and ester groups significantly impacts electronic and steric properties.
- Core Heterocycle Differences: Quinoline derivatives (e.g., Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitroquinoline-3-carboxylate) exhibit distinct reactivity compared to quinazolines due to the absence of the pyrimidine nitrogen at position 1 .
Biological Activity
Ethyl 4-chloroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, particularly in anticancer and anti-inflammatory contexts, supported by recent research findings, case studies, and data tables.
- Chemical Formula : C11H9ClN2O2
- Molecular Weight : 236.65 g/mol
- Structure : this compound features a quinazoline core, which is known for its pharmacological potential.
Anticancer Properties
Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that quinazoline derivatives can significantly reduce the proliferation of cancer cells. For instance, compounds derived from quinazoline exhibited strong inhibitory effects on ERK1/2 phosphorylation, a critical pathway in cancer progression .
- Apoptosis Induction : Certain derivatives have been found to induce apoptosis in cancer cells, particularly in lung and breast cancer models. For example, compounds that interact with the Raf/MEK/ERK signaling pathway led to increased reactive oxygen species levels and decreased mitochondrial membrane potential, promoting cell death .
Anti-inflammatory Properties
This compound also shows promise as an anti-inflammatory agent. The inhibition of soluble epoxide hydrolase (sEH) is a notable mechanism through which these compounds exert their effects:
- sEH Inhibition : Research has identified that quinazoline derivatives can selectively inhibit sEH activity, which is crucial for maintaining high levels of epoxyeicosatrienoic acids (EETs) that possess anti-inflammatory properties. Compounds with this activity demonstrated IC50 values ranging from 0.30 to 0.66 μM .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Several studies have explored the SAR of quinazoline derivatives:
| Compound | Structure | Activity | IC50 Value |
|---|---|---|---|
| Compound 5 | 4-Oxo-quinazoline-7-carboxylic acid | FLAP inhibitor | 0.87 μM |
| Compound 34 | Quinazolinone derivative | sEH inhibitor | 0.30 μM |
| Compound 10 | Quinazolinyl-diaryl urea | Antiproliferative (A549) | Low micromolar |
The presence of specific functional groups, such as amides and thiobenzyl fragments, has been shown to enhance the inhibitory potency against sEH and other targets .
Case Studies
- In Vitro Studies : A series of quinazoline derivatives were tested against various human cancer cell lines (e.g., HepG2, MGC-803). The most potent compounds displayed low nanomolar GI50 values and inhibited tubulin polymerization, demonstrating their potential as chemotherapeutic agents .
- Molecular Docking Studies : Molecular docking analyses revealed that certain quinazoline derivatives bind effectively to key proteins involved in cancer pathways, indicating their potential as targeted therapies .
- Cytotoxicity Assessments : The cytotoxic effects of this compound were evaluated using the MTT assay against breast cancer cell lines (e.g., MCF-7). Results indicated significant cytotoxicity at specific concentrations, further supporting its role as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 4-chloroquinazoline-7-carboxylate in laboratory settings?
- Methodology :
- Step 1 : Start with a quinazoline core and introduce substituents via nucleophilic aromatic substitution. For example, chlorination at the 4-position can be achieved using POCl₃ or other chlorinating agents under reflux conditions .
- Step 2 : Esterification at the 7-position typically involves reacting the carboxylic acid intermediate with ethanol in the presence of a catalyst (e.g., H₂SO₄) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Key Considerations : Monitor reaction progress via TLC and confirm final purity using HPLC (>95%) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration. For instance, the ethyl ester group shows a triplet (~1.3 ppm) and quartet (~4.3 ppm) in ¹H NMR .
- IR Spectroscopy : Confirm ester carbonyl stretch (~1720 cm⁻¹) and C-Cl bond (~750 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
- Data Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) .
Q. What safety protocols should be followed when handling this compound?
- PPE Requirements :
- Gloves : Nitrile gloves (inspected for integrity before use).
- Eye Protection : Tight-sealing goggles.
- Respiratory Protection : Use N95 masks in poorly ventilated areas .
- Engineering Controls : Conduct reactions in fume hoods with ≥6 air changes per hour. Avoid skin contact and spills by using drip trays .
- Emergency Measures : For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Approach :
- Replicate Experiments : Ensure consistent reaction conditions (temperature, solvent purity, catalyst loading) .
- Validate Computational Models : Use higher-level theory (e.g., CCSD(T)) for energy barriers and compare with experimental kinetics .
- Cross-Validation : Employ multiple spectroscopic techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation) .
- Case Study : A 2024 study resolved discrepancies in decarboxylation rates by identifying trace moisture in solvents as a confounding variable .
Q. What methodological considerations are critical when designing multi-step synthetic routes for derivatives of this compound?
- Design Principles :
- Site-Selectivity : Use protecting groups (e.g., Boc for amines) to direct functionalization to the 4-chloro or 7-carboxylate positions .
- Step Efficiency : Optimize reaction order to minimize intermediate purification. For example, introduce fluorine via electrophilic substitution before esterification .
- Example Pathway :
Chlorination : POCl₃ at 110°C for 4 hours.
Piperazine Condensation : React with piperazine in DMF at 80°C, followed by decarboxylation .
Purification : Use preparative HPLC to isolate derivatives with >90% yield.
Q. How does X-ray crystallography contribute to confirming the molecular structure of this compound and its derivatives?
- Procedure :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELXL-2018 for least-squares refinement, achieving R-factors < 0.05 .
- Key Outcomes :
- Bond Lengths/Angles : Validate against expected values (e.g., C-Cl bond ~1.73 Å).
- Packing Analysis : Identify π-π stacking or hydrogen bonding influencing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
